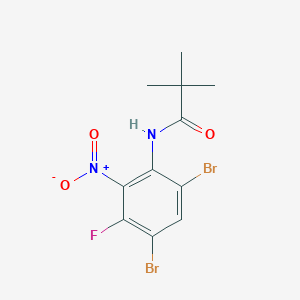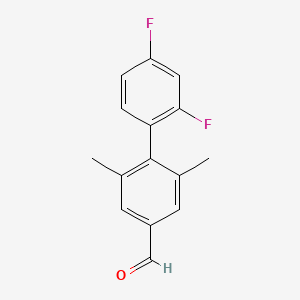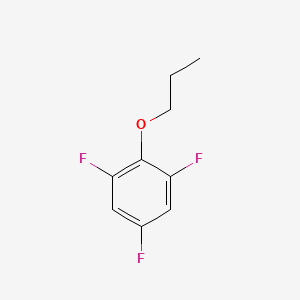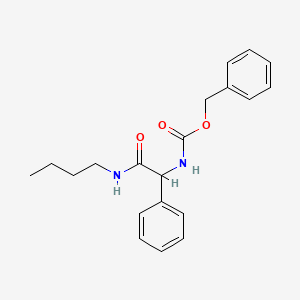
Z-DL-Phg-nhnbu
Übersicht
Beschreibung
Z-DL-Phg-NHnBu is a chemical compound with the CAS number 1393441-63-8 . It has a molecular weight of 340.42 and its IUPAC name is benzyl 2-(butylamino)-2-oxo-1-phenylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H24N2O3/c1-2-3-14-21-19(23)18(17-12-8-5-9-13-17)22-20(24)25-15-16-10-6-4-7-11-16/h4-13,18H,2-3,14-15H2,1H3,(H,21,23)(H,22,24) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a white to off-white powder. It has a molecular formula of C20H24N2O3 and a molecular weight of 340.42 . The compound is relatively stable at room temperature and requires refrigeration for long-term storage.Wissenschaftliche Forschungsanwendungen
Dynamic Light Scattering and Zeta Potential Analysis
- DLS and Zeta Potential : Bhattacharjee (2016) discusses the importance of dynamic light scattering (DLS) and zeta potential (ZP) measurements in characterizing nanoparticles (NPs), highlighting their role in ascertaining particle size and surface charge, which are crucial for developing nanoformulations with therapeutic relevance. These techniques face challenges such as sample preparation and data interpretation, emphasizing the need for a solid understanding of their principles and practical issues (Bhattacharjee, 2016).
Photocatalytic Hydrogen Evolution
- Z-Scheme Photocatalysts : Gao et al. (2019) fabricated a Z-scheme system using defect-rich g-C3N4 nanosheets and TiO2 nanoparticles for photocatalytic hydrogen evolution. The study demonstrates the enhanced photocatalytic performance due to dual defects, highlighting the potential of Z-scheme systems in applications such as CO2 reduction and water purification (Gao et al., 2019).
Z-DNA Structure Observation
- Z-DNA Structure Probes : Bao et al. (2020) developed molecular probes for observing Z-DNA structures inside living cells. The incorporation of 8-trifluoromethyl-2′-deoxyguanosine into oligonucleotide DNA stabilized Z-DNA, facilitating the study of its structure and interaction with proteins, providing insights into its biological roles and relevance to diseases (Bao et al., 2020).
ZnO-based Sensors and Photocatalysts
- ZnO as pH Sensor : Batista and Mulato (2005) explored zinc oxide (ZnO) for its application as a pH sensor using an extended-gate field-effect transistor (EGFET), highlighting ZnO's potential in sensor technology due to its piezoelectric and pyroelectric properties (Batista & Mulato, 2005).
Wirkmechanismus
Target of Action
The primary targets of Z-DL-Phg-nhnbu are currently unknown
Biochemical Pathways
This compound may affect various biochemical pathways, but the specifics of these pathways and their downstream effects are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the local environment, the presence of other molecules, and physical factors such as temperature and pressure.
Biochemische Analyse
Biochemical Properties
Z-DL-Phg-nhnbu plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with several enzymes, including proteases and kinases, by binding to their active sites and altering their catalytic functions. This interaction can lead to either inhibition or activation of the enzymes, depending on the specific context of the reaction . Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, such as G-protein coupled receptors and tyrosine kinases, thereby influencing downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . In normal cells, it can modulate cell proliferation and differentiation by influencing cell signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway . Furthermore, this compound affects gene expression by altering the activity of transcription factors and epigenetic modifiers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in conformational changes in the target biomolecules, thereby modulating their activity. For example, this compound can inhibit enzyme activity by blocking the active site or by inducing allosteric changes that reduce substrate affinity . Additionally, it can activate certain enzymes by stabilizing their active conformations . This compound also influences gene expression by interacting with transcription factors and chromatin remodeling complexes, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Over time, the degradation products of this compound can accumulate and potentially interfere with its intended biochemical effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxicity, manifesting as liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which the risk of adverse effects increases . These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity . This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms, such as those mediated by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall pharmacokinetic and pharmacodynamic profiles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . This compound can also translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
Eigenschaften
IUPAC Name |
benzyl N-[2-(butylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-14-21-19(23)18(17-12-8-5-9-13-17)22-20(24)25-15-16-10-6-4-7-11-16/h4-13,18H,2-3,14-15H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYCTERMDRTFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1431433.png)
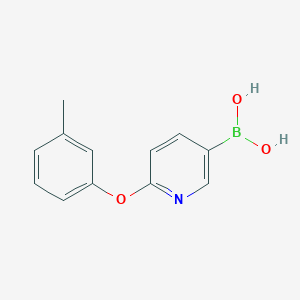
![6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1431435.png)
![Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1431438.png)
![3-[(3-Methylbutane)sulfonyl]aniline](/img/structure/B1431440.png)

![2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole](/img/structure/B1431443.png)
![7-Chloro-imidazo[1,2-c]pyrimidine hydrochloride](/img/structure/B1431445.png)
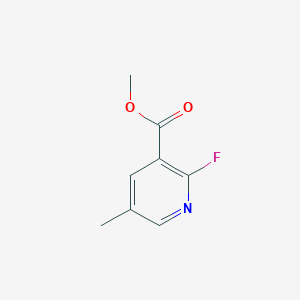
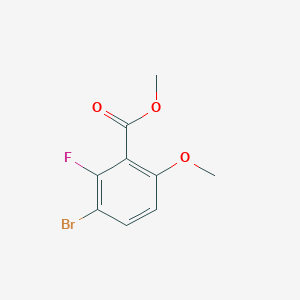
![2,3-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1431450.png)
